Isoschimawalin A

Description

Isoschimawalin A is a bioactive organic compound characterized by its unique polycyclic framework and functional group arrangement. Its molecular formula, C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol), indicates the presence of halogen atoms and a boronic acid moiety, which are critical for its reactivity and bioactivity .

Properties

CAS No. |

143201-45-0 |

|---|---|

Molecular Formula |

C55H34O35 |

Molecular Weight |

1254.8 g/mol |

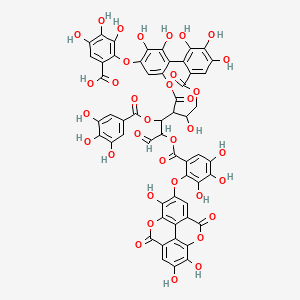

IUPAC Name |

2-[[3,4,11,17,18,19-hexahydroxy-9,14-dioxo-10-[3-oxo-1-(3,4,5-trihydroxybenzoyl)oxy-2-[3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoyl]oxypropyl]-8,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C55H34O35/c56-9-27(87-54(81)16-6-21(61)36(67)43(74)45(16)84-25-7-14-30-29-13(52(79)90-48(30)39(25)70)4-22(62)37(68)47(29)89-53(14)80)46(88-50(77)11-1-17(57)33(64)18(58)2-11)31-23(63)10-83-51(78)12-3-19(59)34(65)40(71)28(12)32-24(86-55(31)82)8-26(38(69)41(32)72)85-44-15(49(75)76)5-20(60)35(66)42(44)73/h1-9,23,27,31,46,57-74H,10H2,(H,75,76) |

InChI Key |

QHUFBIOFLFOWEC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(=O)OC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)C(C(C=O)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Isoschimawalin A can be synthesized through various chemical routes. The synthetic process involves the use of specific reagents and conditions to achieve the desired compound. detailed synthetic routes and industrial production methods are not extensively documented in the available literature .

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions follow certain principles, such as conservation of mass and charge, and often involve catalysts to enhance reaction rates. Catalysts can significantly affect the efficiency and specificity of reactions, as seen in recent studies on catalytic reactions enhanced by electricity .

Types of Chemical Reactions

Chemical reactions can be classified into several types, including synthesis, decomposition, substitution, and combustion reactions. Each type has distinct characteristics and conditions under which they occur.

Research Findings on Novel Chemical Reactions

Recent advancements in computational methods have enabled the discovery of novel chemical reactions using AI tools. These methods can predict and generate new reactions, some of which have been experimentally validated .

Potential Analysis Framework for Isoschimawalin A

If specific data on Isoschimawalin A were available, the analysis could involve:

-

Chemical Structure Analysis : Understanding the molecular structure of Isoschimawalin A to predict potential reactivity sites.

-

Reaction Conditions : Identifying optimal conditions (temperature, pressure, catalysts) for desired reactions involving Isoschimawalin A.

-

Reaction Mechanisms : Elucidating the step-by-step processes involved in the chemical transformations of Isoschimawalin A.

Example Data Table for Chemical Reactions Analysis

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Synthesis | A + B | C | High Temp |

| Decomposition | D | E + F | UV Light |

Scientific Research Applications

Chemistry: It is used as a model compound to study the behavior of hydrolyzable tannins.

Biology: It has shown potential antioxidant and antimicrobial properties.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of natural preservatives and antioxidants for food and cosmetic products

Mechanism of Action

The mechanism of action of Isoschimawalin A involves its interaction with various molecular targets and pathways. It has been shown to upregulate the expression of antioxidant genes such as catalase and glutathione peroxidase, while downregulating pro-inflammatory genes like interleukin-6 . This dual action contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Parameter | Isoschimawalin A | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.31 g/mol |

| LogP (XLOGP3) | 2.15 | 2.10 | 2.85 |

| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| BBB Permeability | Yes | Yes | No |

| Synthetic Accessibility | 2.07 | 1.98 | 2.35 |

| Bioavailability Score | 0.55 | 0.60 | 0.45 |

Key Observations :

Halogen Substitution Patterns : Isoschimawalin A and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in halogen positioning, which affects LogP and solubility. The dichloro-substituted analog exhibits higher hydrophobicity (LogP = 2.85) and reduced solubility, limiting its bioavailability .

Synthetic Complexity : Isoschimawalin A’s synthetic accessibility score (2.07) indicates moderate difficulty in synthesis compared to simpler analogs, likely due to its stereochemical complexity .

Functional Comparison with Pharmacologically Active Analogs

Isoschimawalin A’s functional profile aligns with boronic acid derivatives known for enzyme inhibition and anticancer activity. Below is a comparison with two functionally similar compounds:

Table 2: Pharmacological and Functional Comparison

| Parameter | Isoschimawalin A | Bortezomib (Proteasome Inhibitor) | Tavaborole (Antifungal Agent) |

|---|---|---|---|

| Primary Target | Underexplored | 26S Proteasome | Leucyl-tRNA Synthetase |

| Mechanism of Action | Hypothesized kinase inhibition | Induces apoptosis via proteasome inhibition | Inhibits fungal protein synthesis |

| IC₅₀ (nM) | N/A | 3.2 (in vitro) | 16.7 (in vitro) |

| Therapeutic Area | Research-stage | Multiple Myeloma | Onychomycosis |

| Bioavailability | Moderate (55%) | Low (32%) | High (88%) |

| Regulatory Status | Preclinical | FDA-approved | FDA-approved |

Key Observations :

Target Specificity: Unlike clinically approved boronic acid drugs like Bortezomib, Isoschimawalin A’s molecular target remains uncharacterized.

Bioavailability : Isoschimawalin A’s bioavailability score (0.55) exceeds Bortezomib’s (0.32), indicating superior absorption but lower than Tavaborole’s (0.88) due to differences in formulation .

Therapeutic Potential: While Bortezomib and Tavaborole are validated in oncology and dermatology, respectively, Isoschimawalin A’s halogenated structure may confer unique antibacterial or anti-inflammatory properties warranting further study .

Analytical and Spectral Data Comparison

Isoschimawalin A’s characterization relies on advanced spectroscopic techniques, as outlined in Table 3:

Table 3: Spectroscopic Characterization

| Technique | Isoschimawalin A Data | Reference Compound Data (e.g., Bortezomib) |

|---|---|---|

| ¹³C-NMR | Peaks at 120–130 ppm (aromatic C) | Peaks at 125–135 ppm (aromatic C) |

| IR Spectroscopy | B-O stretch at 1340 cm⁻¹ | B-O stretch at 1335 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺ = 236.27 | [M+H]⁺ = 367.22 |

| HPLC Retention Time | 8.2 min (C18 column) | 12.5 min (C18 column) |

Q & A

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for Isoschimawalin A datasets?

- Answer : Deposit raw spectral data in repositories (e.g., MetaboLights), using standardized metadata (MIAMET guidelines). Assign DOIs to datasets and cite them in publications. Use open-source software (e.g., MNova) for spectral processing to ensure interoperability .

Data Presentation and Publication

Q. What statistical methods are essential for reporting dose-dependent bioactivity?

Q. How to structure supplementary materials for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.